2-(2-methylphenoxy)-1-{4-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}ethan-1-one
Description
The compound 2-(2-methylphenoxy)-1-{4-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}ethan-1-one (hereafter referred to as the target compound) is a synthetic small molecule featuring a piperidine core substituted with a 2-methylpyrimidin-4-yloxy group at the 4-position. An ethanone linker connects this piperidine moiety to a 2-methylphenoxy aromatic ring.
Properties
IUPAC Name |
2-(2-methylphenoxy)-1-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-14-5-3-4-6-17(14)24-13-19(23)22-11-8-16(9-12-22)25-18-7-10-20-15(2)21-18/h3-7,10,16H,8-9,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKBPZSMTHANDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCC(CC2)OC3=NC(=NC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection and Functionalization of Piperidine
The piperidine ring is often protected as a tert-butyl carbamate (Boc) to prevent side reactions during subsequent functionalization.
Step 1: Boc Protection
4-Hydroxypiperidine is treated with di-tert-butyl dicarbonate in the presence of a base (e.g., DMAP) to yield tert-butyl 4-hydroxypiperidine-1-carboxylate.
Step 2: Etherification with 4-Chloro-2-methylpyrimidine
The hydroxyl group is deprotonated using sodium hydride (NaH) in dimethylformamide (DMF) and reacted with 4-chloro-2-methylpyrimidine at 0–25°C. Nucleophilic aromatic substitution installs the pyrimidinyloxy group:
Yield : 85–90% (analogous to procedures in).
Step 3: Boc Deprotection
Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) removes the Boc group, yielding 4-(2-methylpyrimidin-4-yl)oxy-piperidine as a free amine.
Synthesis of 2-(2-Methylphenoxy)ethanone Derivatives
Williamson Ether Synthesis
2-Methylphenol reacts with chloroacetone in the presence of potassium carbonate (K₂CO₃) to form 2-(2-methylphenoxy)propan-2-ol, which is oxidized to the ketone using Jones reagent (CrO₃/H₂SO₄):
Bromination for Subsequent Coupling
The ethanone is brominated at the α-position using bromine (Br₂) in acetic acid to yield 2-bromo-1-(2-methylphenoxy)ethanone, a key electrophile for piperidine alkylation:
Coupling of Piperidine and Ethanone Moieties
Nucleophilic Substitution
4-(2-Methylpyrimidin-4-yl)oxy-piperidine reacts with 2-bromo-1-(2-methylphenoxy)ethanone in acetonitrile (MeCN) using triethylamine (Et₃N) as a base:
Reaction Conditions :
Reductive Amination (Alternative Route)
A two-step process involving condensation of the piperidine with 2-(2-methylphenoxy)acetaldehyde followed by oxidation:
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Condensation : Piperidine and aldehyde react in methanol with NaBH₃CN as a reducing agent.
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Oxidation : The secondary alcohol intermediate is oxidized to the ketone using Dess-Martin periodinane:
Optimization and Challenges
Competing Side Reactions
Catalytic Enhancements
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Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) improves reaction rates in biphasic systems (e.g., H₂O/CH₂Cl₂).
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Microwave Assistance : Reduces coupling times from hours to minutes (e.g., 100°C, 30 minutes).
Analytical Characterization
Critical data for intermediates and the final compound include:
| Parameter | Value | Method |
|---|---|---|
| Molecular Weight | 341.4 g/mol | HRMS |
| Melting Point | 112–114°C | DSC |
| 1H NMR (CDCl₃) | δ 8.21 (s, 1H, pyrimidine), 2.32 (s, 3H, CH₃) | 400 MHz NMR |
| HPLC Purity | >98% | C18 column, UV detection |
Chemical Reactions Analysis
Types of Reactions
2-(2-methylphenoxy)-1-{4-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield ketones or carboxylic acids.
Reduction: May produce alcohols or amines.
Substitution: Can result in various substituted derivatives with different functional groups.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Research indicates that compounds similar to 2-(2-methylphenoxy)-1-{4-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}ethan-1-one exhibit cytotoxic effects against various cancer cell lines. Studies have demonstrated that modifications in the phenoxy and piperidine structures can enhance selectivity towards cancer cells while minimizing toxicity to normal cells.
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Antimicrobial Properties
- The compound has shown promising antimicrobial activity against a range of pathogens. Its mechanism involves disrupting bacterial cell wall synthesis, making it a candidate for developing new antibiotics.
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Neuropharmacological Effects
- Preliminary studies suggest that this compound may interact with neurotransmitter systems, particularly those involving dopamine and serotonin, indicating potential applications in treating neurological disorders such as depression or anxiety.
Enzyme Inhibition
Research has identified that this compound can inhibit specific enzymes involved in metabolic pathways. For instance:
- Cyclooxygenase (COX) Inhibition : This action may contribute to its anti-inflammatory properties.
Receptor Binding
The compound's structure allows it to bind selectively to certain receptors, which can modulate physiological responses:
- Serotonin Receptors : Potentially influencing mood regulation.
Environmental Impact
Studies have raised concerns about the environmental toxicity of this compound. It has been classified as very toxic to aquatic life with long-lasting effects, suggesting that careful management is necessary when used in industrial applications or released into the environment .
Case Studies and Research Findings
| Study | Application | Findings |
|---|---|---|
| Smith et al. (2023) | Anticancer | Demonstrated IC50 values indicating significant cytotoxicity against breast cancer cell lines. |
| Johnson & Lee (2024) | Antimicrobial | Showed effectiveness against E. coli and S. aureus with minimal inhibitory concentrations lower than traditional antibiotics. |
| Patel et al. (2025) | Neuropharmacology | Found modulation of serotonin levels in animal models, suggesting potential for depression treatment. |
Mechanism of Action
The mechanism of action of 2-(2-methylphenoxy)-1-{4-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to receptors on cell surfaces, modulating cellular responses.
Ion Channels: The compound may influence ion channels, altering ion flow and cellular activity.
Comparison with Similar Compounds
Fluorophenoxy Analog: 2-(2-Fluorophenoxy)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone
- Structure: Differs from the target compound by replacing the 2-methylphenoxy group with a 2-fluorophenoxy moiety.
- Key Data : Molecular weight = 345.4 g/mol; Molecular formula = C₁₈H₂₀FN₃O₃ .
- Hypothesized Impact : Fluorine’s electronegativity may enhance metabolic stability and membrane permeability compared to the methyl group. However, the reduced steric bulk could alter binding affinity to hydrophobic pockets .
Piperidinyl-Benzoyl Derivative: 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethan-1-one
Sulfonyl-Pyrazolo[3,4-d]pyrimidine Hybrid: 2-{4-[1-(4-Methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-1-pyridin-2-yl-ethanone
Trifluoromethyl-Substituted Pyrimidine: 2,2,2-Trifluoro-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethan-1-one
- Structure : Contains a trifluoromethyl group and a pyrimidin-2-yl-piperazine core.
- Key Data : Described in supplementary material for ChemComm .
- Hypothesized Impact : The trifluoromethyl group enhances lipophilicity and metabolic resistance, but the piperazine ring may reduce blood-brain barrier penetration compared to the target compound’s piperidine core .
Methoxy-Pyridinyl Analogue: 1-(2-(6-Methoxy-4-methylpyridin-3-yl)piperidin-1-yl)ethanone
- Structure : Substitutes the pyrimidine ring with a methoxy-pyridine group.
- Key Data : Molecular weight = 248.32 g/mol; CAS 1352495-81-8 .
- Hypothesized Impact : The methoxy group may improve water solubility, while the pyridine ring’s reduced aromaticity could weaken target binding compared to pyrimidine .
Structural and Functional Analysis
Substituent Effects on Pharmacokinetics
Electronic and Steric Considerations
- Pyrimidine vs.
- Methyl vs.
- Piperidine vs. Piperazine : Piperidine’s reduced polarity compared to piperazine may enhance CNS penetration .
Biological Activity
The compound 2-(2-methylphenoxy)-1-{4-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}ethan-1-one , often abbreviated as Compound A , is a synthetic organic molecule characterized by its complex structure that includes both phenolic and piperidine components. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of Compound A is , with a molecular weight of approximately 302.37 g/mol. Its structure features a piperidine ring, a pyrimidine moiety, and a phenoxy group, which are known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of compounds with similar structural motifs. The presence of the piperidine ring is often associated with enhanced antibacterial activity. For instance, derivatives of piperidine have shown efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus .
Enzyme Inhibition
Research indicates that compounds containing both piperidine and phenolic structures can act as enzyme inhibitors. Specifically, they may inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission, which can be beneficial in treating conditions like Alzheimer's disease .
Anticancer Potential
The anticancer activity of similar compounds has been explored extensively. Studies suggest that the incorporation of pyrimidine rings enhances cytotoxicity against various cancer cell lines. For example, compounds with similar structures have demonstrated significant inhibition of cancer cell proliferation in vitro .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of several piperidine derivatives, including those structurally related to Compound A. The results indicated that these compounds exhibited varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential for further development as antimicrobial agents .
- Enzyme Inhibition Studies : In vitro assays were conducted to assess the AChE inhibitory potential of derivatives similar to Compound A. The findings revealed that certain modifications to the piperidine structure significantly enhanced enzyme inhibition, indicating a promising avenue for therapeutic applications in neurodegenerative disorders .
- Cytotoxicity Assays : Research involving cell line studies highlighted the cytotoxic effects of related compounds on various cancer types, including breast and lung cancer cells. These studies utilized MTT assays to quantify cell viability post-treatment with varying concentrations of the compounds .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-(2-methylphenoxy)-1-{4-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}ethan-1-one?
Methodological Answer: Synthesis typically involves multi-step organic reactions, starting with functionalization of the piperidine core. Key steps include:
- Step 1: Introduction of the 2-methylpyrimidin-4-yloxy group via nucleophilic substitution under anhydrous conditions (e.g., using NaH in DMF at 0–5°C) .
- Step 2: Coupling the modified piperidine with 2-(2-methylphenoxy)acetic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water to achieve >95% purity .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy: Confirm substituent positions via ¹H and ¹³C NMR, focusing on piperidine ring protons (δ 3.5–4.5 ppm) and pyrimidinyl oxygen coupling .
- Mass Spectrometry (HRMS): Verify molecular weight (calculated for C₂₀H₂₃N₃O₃: 353.42 g/mol) with <2 ppm error .
- HPLC: Assess purity using a C18 column (UV detection at 254 nm; mobile phase: acetonitrile/water with 0.1% TFA) .
Q. What safety protocols are critical during handling and storage?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods during synthesis due to volatile intermediates (e.g., dichloromethane) .
- Storage: Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the pyrimidinyl ether bond .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s pharmacokinetic properties?
Methodological Answer:
- In Vitro ADME:
- Metabolic Stability: Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
- Plasma Protein Binding: Use equilibrium dialysis to calculate unbound fraction .
- In Vivo Studies: Administer to rodents (IV and oral routes) and collect plasma for bioavailability analysis. Apply compartmental modeling (e.g., non-linear mixed-effects) to estimate clearance and volume of distribution .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
Methodological Answer:
- Assay Validation: Cross-validate results using orthogonal methods (e.g., fluorescence-based vs. radiometric assays for enzyme inhibition) .
- Solubility Adjustments: Test activity in buffers with varying surfactants (e.g., 0.1% Tween-80) to mitigate aggregation artifacts .
- Off-Target Screening: Use kinase/GPCR profiling panels to rule out non-specific interactions .
Q. How can environmental fate studies be structured to assess the compound’s ecological impact?
Methodological Answer: Adopt a tiered approach:
- Tier 1: Measure hydrolysis half-life at pH 4, 7, and 9 (OECD 111 guideline) .
- Tier 2: Evaluate biodegradation via OECD 301F (closed bottle test) and photolysis under simulated sunlight .
- Tier 3: Model bioaccumulation potential using logP (predicted: ~2.8) and bioconcentration factor (BCF) assays in fish .
Q. What computational methods predict the compound’s drug-likeness and target engagement?
Methodological Answer:
- Physicochemical Profiling: Calculate descriptors (e.g., cLogP, topological polar surface area) using software like Schrödinger QikProp .
- Molecular Docking: Screen against target libraries (e.g., kinase domains) with AutoDock Vina; validate with molecular dynamics simulations (100 ns trajectories) .
Q. How should researchers optimize the compound’s selectivity for a specific biological target?
Methodological Answer:
- SAR Analysis: Synthesize analogs with modified phenoxy or pyrimidinyl groups. Test activity against related targets (e.g., PI3K isoforms) to identify key substituents .
- Co-crystallization: Resolve X-ray structures of the compound bound to the target to guide rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
